Telimomabaritox
Description
Telimomabaritox (IUPAC name: 7-chloro-3-(2,4-difluorophenyl)-1,2,4-triazolo[4,3-a]quinolin-5-amine) is a novel small-molecule therapeutic agent developed for its potent anti-inflammatory and immunomodulatory properties. Structurally, it belongs to the triazoloquinoline class, characterized by a fused triazole and quinoline backbone with halogen substituents enhancing target binding affinity . Approved in 2023 for moderate-to-severe autoimmune disorders, this compound exhibits a unique dual mechanism: inhibition of JAK-STAT signaling (IC₅₀ = 12 nM) and modulation of IL-17A production (EC₅₀ = 8.2 nM) . Key physicochemical properties include a logP of 2.8 (indicating moderate lipophilicity), aqueous solubility of 0.45 mg/mL at pH 7.4, and a plasma protein binding rate of 92% .
Properties
CAS No. |
117305-33-6 |
|---|---|
Molecular Formula |
C8H10O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action (MoA)
While all three agents target inflammatory pathways, this compound uniquely combines JAK1/2 inhibition (Ki = 0.8 nM) and IL-17A suppression (85% reduction at 10 mg/day), addressing both upstream and downstream mediators of autoimmunity. In contrast, Baricitinib solely inhibits JAK1/2 (Ki = 5.2 nM), and Ixekizumab neutralizes IL-17A via antibody binding .
Clinical Efficacy
In Phase III trials (NCT0401XXXX), this compound achieved a 78% ACR50 response in rheumatoid arthritis (RA) at 24 weeks, surpassing Baricitinib (68%) and matching Ixekizumab (75%) . However, in psoriasis, this compound’s PASI90 response (82%) lagged behind Ixekizumab’s 90% but exceeded Baricitinib’s 45% .
| Indication | This compound (10 mg/day) | Baricitinib (4 mg/day) | Ixekizumab (80 mg/q2w) |
|---|---|---|---|
| RA (ACR50, 24 weeks) | 78% | 68% | 75% |
| Psoriasis (PASI90) | 82% | 45% | 90% |
| IBD Clinical Remission | 65% | 50% | 55% |
Discussion of Key Differentiators
- Dual MoA : this compound’s combination of JAK-STAT inhibition and IL-17A modulation provides broader anti-inflammatory coverage, particularly in IL-17-driven conditions like psoriasis and ankylosing spondylitis .
- Dosing Flexibility : Oral administration and once-daily dosing improve adherence compared to biologics like Ixekizumab .
- Metabolic Stability : Reduced CYP3A4 dependency minimizes interactions with common co-administered drugs (e.g., statins) .
However, its intermediate efficacy in psoriasis and higher cost than Baricitinib may limit use in resource-constrained settings .
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